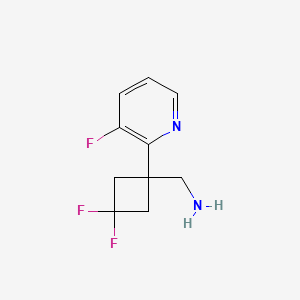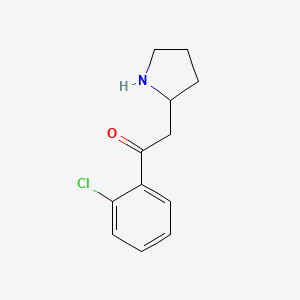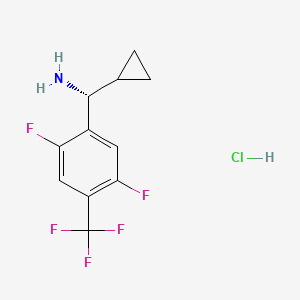
(R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, difluoro and trifluoromethyl substituents on a phenyl ring, and a methanamine moiety, all of which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves multiple steps, starting from readily available precursorsThe final step typically involves the formation of the methanamine moiety and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the methanamine moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorinated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride finds applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in fluorination reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine
- (S)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine
- 2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride
Uniqueness
®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride stands out due to its specific stereochemistry and the presence of both difluoro and trifluoromethyl groups, which impart unique chemical and biological properties. These features make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11ClF5N |
|---|---|
Molecular Weight |
287.65 g/mol |
IUPAC Name |
(R)-cyclopropyl-[2,5-difluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H10F5N.ClH/c12-8-4-7(11(14,15)16)9(13)3-6(8)10(17)5-1-2-5;/h3-5,10H,1-2,17H2;1H/t10-;/m1./s1 |
InChI Key |
YQWKROYBDFLUOG-HNCPQSOCSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC(=C(C=C2F)C(F)(F)F)F)N.Cl |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2F)C(F)(F)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


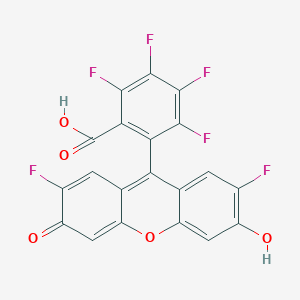
![N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine](/img/structure/B13332200.png)
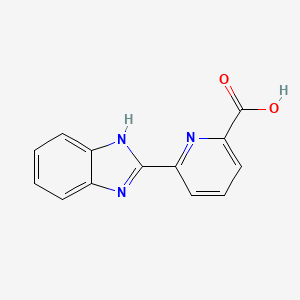
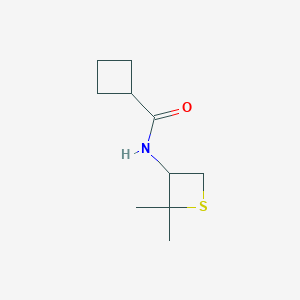
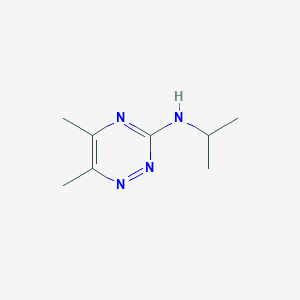
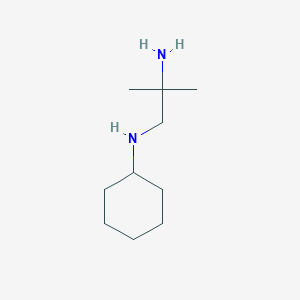
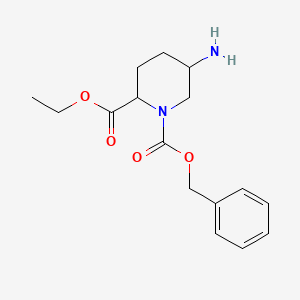
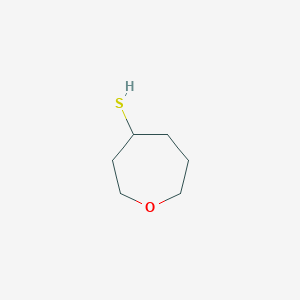
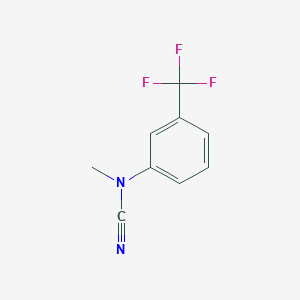
![2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13332272.png)
